molecular formula C15H21Cl2NO3 B216498 4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide

Cat. No. B216498
M. Wt: 334.2 g/mol
InChI Key: BQIIODPUTSWJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide, commonly known as Butachlor, is a herbicide that is widely used in agriculture for controlling the growth of weeds. It belongs to the family of chloroacetanilide herbicides and is known for its high efficiency in controlling a wide range of weeds. The chemical structure of Butachlor is C17H26Cl2NO2.

Mechanism of Action

The mechanism of action of Butachlor involves the inhibition of the biosynthesis of fatty acids in the targeted weeds. It inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which eventually leads to the death of the weed.
Biochemical and Physiological Effects
Butachlor has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and invertebrates. It has been reported to cause oxidative stress and damage to the liver and kidneys in rats.

Advantages and Limitations for Lab Experiments

Butachlor is a widely used herbicide in agriculture and has been extensively studied for its efficacy in controlling weeds. However, its use in laboratory experiments is limited due to its potential toxicity to aquatic organisms. It is important to take precautions when handling Butachlor in the laboratory to minimize the risk of exposure.

Future Directions

There are several future directions for research on Butachlor. One area of research could be focused on developing new formulations of Butachlor that are more effective and have fewer environmental impacts. Another area of research could be focused on understanding the mechanism of action of Butachlor in more detail, which could lead to the development of new herbicides with similar modes of action. Additionally, more research could be done on the potential toxicity of Butachlor to aquatic organisms to better understand its environmental impacts.

Synthesis Methods

The synthesis of Butachlor involves the reaction of 2,4-dichlorophenol with butyric anhydride to form 2,4-dichlorophenoxybutyric acid. This is then reacted with 3-ethoxy-1-propanol and thionyl chloride to form the final product, Butachlor.

Scientific Research Applications

Butachlor has been extensively studied for its potential use in controlling weeds in agriculture. It has been found to be effective against a wide range of weeds, including grasses, sedges, and broadleaf weeds. Its use has been reported in various crops, including rice, wheat, maize, and soybean.

properties

Product Name

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide

Molecular Formula

C15H21Cl2NO3

Molecular Weight

334.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide

InChI

InChI=1S/C15H21Cl2NO3/c1-2-20-9-4-8-18-15(19)5-3-10-21-14-7-6-12(16)11-13(14)17/h6-7,11H,2-5,8-10H2,1H3,(H,18,19)

InChI Key

BQIIODPUTSWJRA-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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